Cefetamet pivoxil hydrochloride
Overview
Description
Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to form the active agent, cefetamet . Cefetamet exhibits excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . It is particularly effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis . it has poor activity against penicillin-resistant S. pneumoniae and is inactive against staphylococci and Pseudomonas spp .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefetamet pivoxil hydrochloride involves multiple steps. One method includes reacting (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol, followed by the addition of 7-ADCA (7-aminocephalosporanic acid) and adjusting the pH with hydrochloric acid to obtain cefetamet . The cefetamet is then reacted with iodometyl pivalate, and hydrochloric acid is added to generate the salt, resulting in this compound .
Industrial Production Methods
In industrial settings, this compound is often prepared in granule form to improve patient compliance, especially for children and elderly patients who may have difficulty swallowing tablets . The granules are prepared by coating fine this compound particles with a film-forming material, a plasticizer, and an antiblocking agent . This method helps to mask the bitter taste of the drug and enhances its acceptability .
Chemical Reactions Analysis
Types of Reactions
Cefetamet pivoxil undergoes various chemical reactions, including hydrolysis, redox reactions, and diazotization.
Hydrolysis: The prodrug cefetamet pivoxil is hydrolyzed in the body to release the active compound, cefetamet.
Redox Reactions: Cefetamet pivoxil can undergo redox reactions with reagents like Folin-Ciocalteau, resulting in color changes that can be measured spectrophotometrically.
Diazotization: The drug can be diazotized with nitrous acid and then coupled with diphenylamine to form colored chromogens.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis in the gastrointestinal tract.
Redox Reactions: Folin-Ciocalteau reagent.
Diazotization: Nitrous acid and diphenylamine.
Major Products Formed
Hydrolysis: Cefetamet.
Redox Reactions: Colored complexes measurable at specific wavelengths.
Diazotization: Colored chromogens.
Scientific Research Applications
Cefetamet pivoxil has a wide range of scientific research applications:
Mechanism of Action
Cefetamet pivoxil exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . It binds to one or more of the penicillin-binding proteins (PBPs), thereby preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefetamet pivoxil is compared with other third-generation cephalosporins such as cefaclor, ceftibuten, and cefixime .
Cefaclor: Cefetamet pivoxil has superior in vitro activity against respiratory pathogens compared to cefaclor.
Ceftibuten: Cefetamet pivoxil shows better stability against beta-lactamases than ceftibuten.
List of Similar Compounds
- Cefaclor
- Ceftibuten
- Cefixime
- Amoxicillin (with or without clavulanic acid)
Cefetamet pivoxil stands out due to its enhanced stability against beta-lactamases and its broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOHMIKXULDKJ-IZXJIOGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111696-23-2 | |
Record name | Cefetamet pivoxil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 15-8075 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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